Cas no 886928-41-2 (N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide)

N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide is a specialized organic compound featuring a 1,3,4-oxadiazole core linked to methanesulfonylphenyl and morpholine-sulfonylbenzamide moieties. Its structural design confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or protease modulators due to the sulfonyl and oxadiazole functional groups, which enhance binding affinity and selectivity. The compound's stability and solubility profile, influenced by the morpholine sulfonyl group, make it suitable for further derivatization in drug discovery. Its well-defined synthetic pathway allows for consistent purity and scalability, supporting research applications in targeted therapeutic development.
N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide structure
886928-41-2 structure
Product Name:N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide
CAS No:886928-41-2
MF:C20H20N4O7S2
MW:492.525402069092
CID:5477720
Update Time:2025-05-19

N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[5-[3-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]-4-(4-morpholinylsulfonyl)-
    • N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide
    • Inchi: 1S/C20H20N4O7S2/c1-32(26,27)17-4-2-3-15(13-17)19-22-23-20(31-19)21-18(25)14-5-7-16(8-6-14)33(28,29)24-9-11-30-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,23,25)
    • InChI Key: VGXXUBHLZSMPPK-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC(S(C)(=O)=O)=C2)O1)(=O)C1=CC=C(S(N2CCOCC2)(=O)=O)C=C1

N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide Pricemore >>

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Additional information on N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide

Professional Introduction to Compound with CAS No. 886928-41-2 and Product Name: N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide

The compound with the CAS number 886928-41-2 and the product name N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including 3-methanesulfonylphenyl, 1,3,4-oxadiazole, and morpholine-4-sulfonyl, contributes to its unique chemical properties and biological activities.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The 1,3,4-oxadiazole core is a particularly important scaffold in medicinal chemistry due to its ability to modulate various biological pathways. This compound incorporates an oxadiazole ring, which is known for its stability and versatility in drug design. The 3-methanesulfonylphenyl moiety further enhances the molecule's pharmacological profile by introducing a sulfonamide group, which is widely recognized for its bioavailability and metabolic stability.

The morpholine-4-sulfonyl substituent in the molecule adds another layer of complexity, contributing to its potential as a pharmacophore. Morpholine derivatives are frequently employed in drug development due to their ability to interact with biological targets in a highly specific manner. The combination of these functional groups makes this compound a promising candidate for further investigation in the development of new therapeutic agents.

Recent studies have highlighted the importance of N-heterocyclic compounds in addressing various therapeutic challenges. The structural features of this compound, particularly the presence of multiple aromatic rings and heterocyclic moieties, suggest that it may exhibit significant interactions with biological targets. These interactions could potentially lead to novel mechanisms of action for treating a wide range of diseases.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of each functional group must be carefully controlled to maintain the integrity of the overall molecular structure. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, are likely employed to achieve the desired product.

One of the most exciting aspects of this compound is its potential application in the treatment of inflammatory diseases. The sulfonamide groups present in the molecule are known to exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, the 1,3,4-oxadiazole core has been shown to have immunomodulatory effects, further supporting its potential as an anti-inflammatory agent.

Another area where this compound shows promise is in the treatment of neurological disorders. The ability of N-heterocyclic compounds to cross the blood-brain barrier makes them particularly attractive for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that this compound may be able to interact with neurotransmitter receptors and modulate neuronal activity.

The development of new antiviral agents is also an important focus in pharmaceutical research. The structural features of this compound make it a candidate for inhibiting viral replication by interfering with key viral enzymes or receptors. The sulfonamide groups could potentially disrupt viral protease activity or inhibit viral entry into host cells.

In conclusion, the compound with CAS number 886928-41-2 and the product name N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further investigation in drug development. Continued research into this compound could lead to novel therapeutic agents that address a wide range of diseases.

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